N,N-Diisopropylisobutyramide
Overview
Description
N,N-Diisopropylisobutyramide is an organic compound with the molecular formula C10H21NO. It is a derivative of propanamide, where the hydrogen atoms on the nitrogen are replaced by isopropyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diisopropylisobutyramide can be synthesized through the reaction of 2-methylpropanoyl chloride with diisopropylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Diisopropylisobutyramide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 2-methylpropanoic acid and diisopropylamine.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and diisopropylamine.
Reduction: Corresponding amine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
N,N-Diisopropylisobutyramide is widely used in scientific research due to its versatility:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: It is used in the development of new drugs and as a reagent in medicinal chemistry.
Catalysis: It acts as a ligand in catalytic reactions, enhancing the efficiency of certain processes
Mechanism of Action
The mechanism of action of N,N-Diisopropylisobutyramide involves its interaction with specific molecular targets. In organic synthesis, it acts as a nucleophile or electrophile, depending on the reaction conditions. In pharmaceutical applications, it may interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diisopropylisobutyramide
- N,N-Diisopropyl-2-methylpropionamide
- Diisopropylisobutyramide
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and properties. Its isopropyl groups provide steric hindrance, influencing its behavior in chemical reactions compared to similar compounds .
Properties
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-7(2)10(12)11(8(3)4)9(5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBRHCGHMJKLIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278389 | |
Record name | N,N-Diisopropyl-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6282-98-0 | |
Record name | NSC7119 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7119 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-Diisopropyl-2-methylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60278389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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